
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a benzofuran ring and a trifluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the trifluoroethanamine moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield and purity.
Purification: Techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzofuran ring or the trifluoroethanamine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran amines.
Scientific Research Applications
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanamine group may enhance binding affinity and specificity, while the benzofuran ring can modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.
Uniqueness
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine is unique due to its specific combination of a benzofuran ring and a trifluoroethanamine group, which imparts distinct chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(1S)-1-(1-benzofuran-6-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-5,9H,14H2/t9-/m0/s1 |
InChI Key |
PNYXKFUVCUVJIX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CO2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





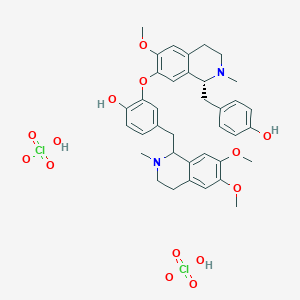
![ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B13910330.png)
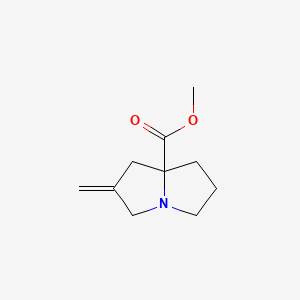
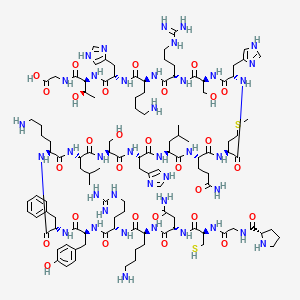
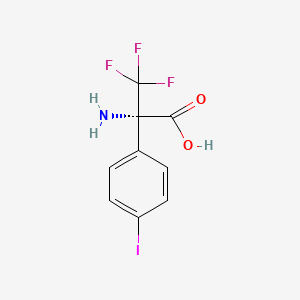
![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)

![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
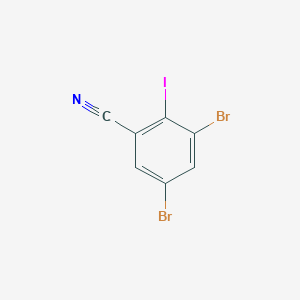
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
